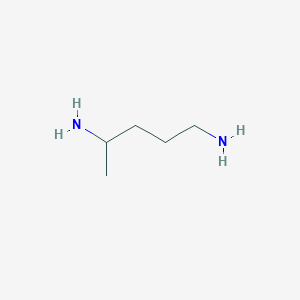

1,4-Diaminopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEICEJLUNGARHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338738 | |

| Record name | 1,4-DIAMINOPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-77-5 | |

| Record name | 1,4-Pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIAMINOPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to 1,4-Diaminopentane: Structure, Synthesis, and Applications

This technical guide provides a comprehensive analysis of 1,4-diaminopentane , a chiral C5 diamine distinct from its linear isomer, cadaverine (1,5-diaminopentane). It focuses on its role as a high-value derivative of the Levulinic Acid bio-refinery platform and its potential in advanced polymer synthesis.

Executive Summary

This compound (IUPAC: pentane-1,4-diamine; CAS: 591-77-5) is a versatile aliphatic diamine emerging as a critical intermediate in the "bio-based economy." Unlike its linear counterpart 1,5-diaminopentane (Cadaverine) , the 1,4-isomer possesses a chiral center at the C4 position and a methyl side-chain architecture. These structural features disrupt polymer crystallinity, enabling the synthesis of transparent, low-melting, or "smart" polyamides and polyurethanes with tunable thermal properties.

This guide details the transition of this compound from a niche chemical to a scalable bio-monomer derived from Levulinic Acid , a top-12 DOE platform chemical.

Chemical Identity & Stereochemistry

Structural Analysis

This compound is an asymmetric diamine. Its backbone consists of a five-carbon chain with primary amine groups located at the C1 (terminal) and C4 (internal) positions.

-

Chirality: The C4 carbon is a stereocenter, existing as (R)- and (S)-enantiomers.

-

Isomerism: It is a structural isomer of 1,5-diaminopentane (Cadaverine) and 2-methyl-1,4-butanediamine.

-

Disambiguation: Literature often conflates "pentanediamine" with Cadaverine. Researchers must verify the CAS number (591-77-5 for 1,4-isomer vs. 462-94-2 for 1,5-isomer).

Physicochemical Properties[1]

| Property | Value | Notes |

| Molecular Formula | C₅H₁₄N₂ | |

| Molecular Weight | 102.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic, amine odor |

| Boiling Point | 145–146 °C (at 760 mmHg) | ~70–72 °C at 18 mmHg |

| Density | 0.860 g/mL | Predicted |

| pKa (Estimated) | pKa₁ ≈ 10.7, pKa₂ ≈ 9.5 | C1 amine is more basic than C4 amine due to steric environment.[1][2] |

| Solubility | Miscible in water, ethanol | Polar organic solvents |

Synthesis Methodologies

The industrial relevance of this compound is driven by its synthesis from Levulinic Acid (4-oxopentanoic acid), which is readily produced from lignocellulosic biomass.

The Levulinic Acid Pathway (Bio-Refinery Route)

The synthesis involves a Reductive Amination sequence.[3][4] A key challenge is the spontaneous cyclization of the intermediate (4-aminopentanoic acid) into 5-methyl-2-pyrrolidone , which requires ring-opening to yield the final diamine.

Protocol: Catalytic Reductive Amination

-

Feedstock: Levulinic Acid + Ammonia (or alkyl amine) + H₂.

-

Catalyst: Heterogeneous metal catalysts (e.g., Pt/TiO₂, Ru/C, or Ni-based).

-

Conditions: 120–160°C, 20–50 bar H₂.

-

Mechanism:

-

Step 1: Amination of the C4 ketone

Imine formation. -

Step 2: Hydrogenation

4-aminopentanoic acid. -

Step 3: Intramolecular dehydration

5-methyl-2-pyrrolidone (Stable Lactam). -

Step 4 (Critical): Ring-opening amination/reduction to this compound (requires harsh conditions or specific catalysts to prevent lactam stability).

-

Enzymatic Synthesis (Chiral Purity)

To obtain enantiopure (R)- or (S)-1,4-diaminopentane, biocatalytic routes are superior.

-

Enzyme: Engineered Glutamate Dehydrogenase (EcGDH) or

-Transaminases. -

Substrate: Levulinic Acid + Ammonia.[5]

-

Post-Processing: The chiral amino acid is chemically reduced (e.g., via LiAlH₄ or catalytic hydrogenation of the amide/ester derivative) to the diamine without racemization.

Synthesis Pathway Visualization

Caption: The synthesis of this compound from Levulinic Acid often proceeds through a stable lactam intermediate (5-methyl-2-pyrrolidone), necessitating a specific ring-opening reduction step.

Polymer Science Applications

This compound serves as a "disruptor monomer" in polyamide (Nylon) synthesis. Unlike linear diamines (e.g., 1,6-diaminohexane in Nylon 6,6), the C4-methyl branch of this compound inhibits hydrogen bond alignment between polymer chains.

Comparative Polymer Properties

| Feature | Linear Polyamide (e.g., PA 5.6) | Branched Polyamide (PA based on 1,4-DAP) |

| Monomer | 1,5-Diaminopentane (Cadaverine) | This compound |

| Crystallinity | High (Semi-crystalline) | Low to Medium (Amorphous potential) |

| Melting Point (Tm) | High (>250°C for PA 5.6) | Lower (Tunable, often <200°C) |

| Transparency | Opaque | High Transparency (Optical Grade) |

| Solubility | Low | Improved solubility in organic solvents |

Experimental Protocol: Interfacial Polymerization (PA 5.10 Analog)

This protocol synthesizes a bio-based polyamide using this compound and sebacoyl chloride.

-

Aqueous Phase: Dissolve 0.05 mol This compound and 0.1 mol NaOH in 100 mL distilled water.

-

Organic Phase: Dissolve 0.05 mol Sebacoyl Chloride in 100 mL dichloromethane (DCM) or hexane.

-

Reaction: Carefully layer the aqueous phase over the organic phase in a beaker. A polymer film forms instantly at the interface.

-

Extraction: Use tweezers to pull the film (Nylon rope trick) or stir vigorously for bulk powder production.

-

Purification: Wash with water and ethanol; dry under vacuum at 60°C.

-

Characterization: Verify lack of crystallinity via DSC (Differential Scanning Calorimetry).

Coordination Chemistry

This compound acts as a bidentate chelating ligand. The five-membered chelate ring formed upon coordination to a metal center is structurally similar to ethylenediamine (en) complexes but with a propyl backbone bridge and a methyl substituent.

-

Ligand Type: L2 (Neutral bidentate).

-

Complex Stability: Forms stable 6-membered chelate rings with transition metals (Cu²⁺, Pt²⁺).

-

Applications:

-

Cisplatin Analogs: The chiral methyl group can influence the DNA-binding stereoselectivity of Platinum(II) antitumor drugs.

-

MOFs: Used as a linker to introduce chirality into Metal-Organic Frameworks.

-

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazards:

-

Storage: Store under inert gas (Nitrogen/Argon). Hygroscopic—absorbs moisture and CO₂ from air (carbamate formation).

-

PPE: Nitrile gloves, chemical splash goggles, face shield, and lab coat. Work in a fume hood.

References

-

PubChem. (2025). 1,4-Pentanediamine | C5H14N2.[1][2] National Library of Medicine. [Link][2]

-

Xie, C., et al. (2019).[3][4][9] Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts. Journal of the American Chemical Society, 141(9), 4002–4009. [Link]

-

Mayol, O., et al. (2022).[3][4] A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid. Frontiers in Bioengineering and Biotechnology. [Link]

- Carothers, W. H. (1938). Linear Polyamides and Their Production. U.S.

-

Kind, S., & Wittmann, C. (2011). Bio-based production of the platform chemical 1,5-diaminopentane. Applied Microbiology and Biotechnology. (Cited for contrast with 1,5-isomer). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 4. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. emsdiasum.com [emsdiasum.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. dytek.invista.com [dytek.invista.com]

- 9. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets [organic-chemistry.org]

Technical Whitepaper: Bio-Based 1,4-Diaminopentane from Levulinic Acid

The following technical guide details the chemo-catalytic production of 1,4-diaminopentane (1,4-DAP) utilizing Levulinic Acid (LA) as the primary bio-based feedstock.

Advanced Chemo-Catalytic Synthesis & Process Engineering

Executive Summary

Levulinic acid (LA), a top-tier DOE platform chemical derived from lignocellulosic biomass, offers a direct structural scaffold for C5 chemicals. While the bio-production of 1,5-diaminopentane (cadaverine) via lysine decarboxylation is well-established, This compound (1,4-DAP) represents a distinct, chiral structural isomer accessible via the chemo-catalytic upgrading of LA.

1,4-DAP is a high-value diamine with applications as a curing agent for epoxy resins, a monomer for specialized polyamides (providing lower crystallinity and melting points due to the methyl branch), and a precursor for chiral pharmaceutical intermediates. This guide delineates the Two-Stage Reductive Amination Pathway , overcoming the thermodynamic stability of the lactam intermediate to deliver high-purity 1,4-DAP.

Mechanistic Pathway & Logic

The conversion of Levulinic Acid (4-oxopentanoic acid) to this compound requires the transformation of two distinct oxygenated functionalities: a ketone at C4 and a carboxylic acid at C1.

The Thermodynamic Challenge

Direct reductive amination of LA typically stalls at 5-methyl-2-pyrrolidone (5-Me-2-P) . The intramolecular cyclization of the intermediate 4-aminopentanoic acid is thermodynamically favored, forming a stable lactam ring. To access the acyclic 1,4-diamine, one must either:

-

Ring-Open & Reduce: Force the reduction of the lactam (difficult).

-

Diol Route (Preferred): Convert LA to 1,4-pentanediol (1,4-PDO) first, bypassing the lactam trap, followed by catalytic ammonolysis.

Validated Pathway: The Diol-Intermediate Route

This guide focuses on the Diol Route , which offers higher selectivity and operational control.

Figure 1: Sequential chemo-catalytic pathway from Levulinic Acid to this compound via the 1,4-Pentanediol intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,4-Pentanediol (1,4-PDO)

This stage involves the hydrogenation of LA to

Catalyst Selection:

-

Step 1 (LA

GVL): 5% Ru/C or Cu/ZrO2. Ru is active at lower temperatures (130-150°C). -

Step 2 (GVL

1,4-PDO): Copper-based catalysts (e.g., Cu/ZnO/Al2O3 or Cu-Cr) are essential to selectively hydrogenate the ester/lactone carbonyl without cracking the carbon chain.

Protocol A: Continuous Flow Hydrogenation (LA

-

Feedstock Preparation: Dissolve Levulinic Acid (10 wt%) in water or dioxane.

-

Reactor Setup: Tubular fixed-bed reactor loaded with reduced Cu/ZnO catalyst.

-

Activation: Reduce catalyst in situ under 5% H2/N2 flow at 250°C for 4 hours.

-

Reaction Conditions:

-

Temperature: 200°C

-

Pressure: 40-60 bar H2

-

WHSV (Weight Hourly Space Velocity): 0.5–1.0 h⁻¹

-

-

Workup: Collect liquid effluent. Distill to separate water/solvent. 1,4-PDO (b.p. ~220°C) is isolated as a viscous colorless liquid.

-

Target Yield: >90%[1]

-

Stage 2: Amination of 1,4-Pentanediol to this compound

This is the critical "nitrogen insertion" step. Hydroxyl groups are substituted by amine groups via a dehydrogenation-imination-hydrogenation mechanism ("borrowing hydrogen").

Catalyst Selection:

-

Raney Nickel or Co/Al2O3 promoted with Ru. Nickel is preferred for cost and high activity in ammonolysis.

Protocol B: High-Pressure Amination

-

Reactor: High-pressure Hastelloy autoclave (Batch).

-

Loading:

-

Substrate: 1,4-Pentanediol (10 g, 96 mmol).

-

Catalyst: Raney Nickel (slurry, 1.0 g) or Ru/C (0.5 g).

-

Solvent: No solvent (neat) or minimal dioxane if viscosity is an issue.

-

-

Reactant Gas:

-

Ammonia (NH3): Charge liquid NH3 (approx. 5-10 molar equivalents relative to diol). Excess NH3 suppresses secondary amine formation (dimerization).

-

Hydrogen (H2): Pressurize to 30 bar H2 (partial pressure).

-

-

Reaction:

-

Heat to 180–220°C . Total system pressure may reach 80–120 bar.

-

Stir at 1000 rpm for 6–12 hours.

-

-

Mechanism:

-

Workup:

-

Cool reactor to room temperature. Vent excess NH3 (scrubber required).

-

Filter catalyst.[8]

-

Purification: Fractional distillation under reduced pressure. 1,4-DAP is a chiral diamine; if enantiopurity is required, resolution (e.g., with tartaric acid) or asymmetric catalysis in the previous steps would be necessary (though industrial grades are typically racemic).

-

Characterization & Specifications

Quantitative Analysis: The product purity should be verified using GC-FID or GC-MS.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity (GC) | > 98.5% | GC-FID (DB-Amine column) |

| Water Content | < 0.2% | Karl Fischer |

| Amine Value | 1080–1100 mg KOH/g | Titration (HCl) |

| Structure | Matches Reference | 1H-NMR, 13C-NMR |

Key NMR Signals (1H NMR, D2O):

-

Doublet (~1.1 ppm): Methyl group at C4.

-

Multiplets (1.4 - 1.8 ppm): Methylene protons at C2 and C3.

-

Triplet (~2.7 ppm): Methylene protons at C1 (adjacent to primary amine).

-

Multiplet (~3.0 ppm): Methine proton at C4 (chiral center).

Applications in Drug & Material Development[11]

Polymer Therapeutics & Materials

-

Bio-Nylons: 1,4-DAP serves as a monomer for "odd-even" or "odd-odd" polyamides (e.g., PA 4.10 when reacted with sebacic acid). The C4-methyl branch disrupts hydrogen bonding stacking, resulting in polymers with:

-

Lower melting points (easier processing).[9]

-

Higher transparency (lower crystallinity).

-

Increased solubility (useful for coatings or drug delivery matrices).

-

Pharmaceutical Intermediates

-

Chiral Building Block: The chiral center at C4 makes (R)- or (S)-1,4-DAP valuable for synthesizing chiral ligands or peptidomimetics.

-

Epoxy Curing: As an aliphatic diamine, 1,4-DAP provides rapid curing rates for epoxy resins used in medical device encapsulation.

References

-

Production of 1,4-Pentanediol from Levulinic Acid

- Catalytic Amination of Alcohols (General Protocol): Fischer, A., et al. "Cobalt-Catalyzed Amination of 1,3-Propanediol and 1,4-Butanediol." ChemCatChem, 2021. Context: Provides the mechanistic grounding for the "borrowing hydrogen" methodology used in Protocol B.

-

Levulinic Acid Platform Overview

-

Dutta, S., et al. "Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining." Green Chemistry, 2022.

- Context: Establishes the supply chain and upstream processing of LA

-

-

Enzymatic Routes to Aminopentanoic Acid (Alternative Pathway)

-

Wang, Y., et al. "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid." Frontiers in Bioengineering and Biotechnology, 2022.

- Context: Describes the enzymatic synthesis of the amino-acid intermediate, highlighting the challenge of the thermodynamic lactam sink.

-

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Continuous production of 1,4-pentanediol from ethyl levulinate and industrialized furfuryl alcohol over Cu-based catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol - Google Patents [patents.google.com]

- 8. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bio-based PDA - Cathay Biotech [m.cathaybiotech.com]

Chiral 1,4-Diaminopentane: R and S Enantiomers in Drug Development and Polyamine Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 1,4-diaminopentane is a highly versatile and ubiquitous structural motif in medicinal chemistry. It serves as the critical side-chain pharmacophore for legacy antimalarials such as chloroquine (CQ) and primaquine (PQ), and acts as a foundational backbone for next-generation polyamine analogues. The stereocenter at the C4 position—bearing both a methyl group and an amine—dictates the molecule's spatial geometry. This stereochemistry fundamentally influences target binding affinity, cellular uptake, and metabolic stability. This whitepaper explores the mechanistic significance of (R)- and (S)-1,4-diaminopentane derivatives, details their asymmetric synthesis, and analyzes their pharmacological impact.

Structural & Mechanistic Significance (The "Why")

The Antimalarial Pharmacophore

In antimalarial drug design, the this compound chain of 4-aminoquinolines (like chloroquine) bridges the quinoline ring and a terminal tertiary amine. The mechanism of action relies heavily on the physicochemical properties of this chain. Chloroquine accumulates in the acidic digestive vacuole (DV) of Plasmodium falciparum via a pH-driven ion trapping mechanism[1]. Once inside the DV (pH ~5.5), the diamine chain becomes diprotonated, rendering the drug membrane-impermeable[1].

The trapped, diprotonated CQ binds to ferriprotoporphyrin IX (toxic free heme), preventing its crystallization into non-toxic hemozoin[1]. The spatial arrangement of the methyl group at the C4 chiral center influences the steric hindrance during this

Mechanism of chloroquine accumulation and stereospecific heme binding in the digestive vacuole.

Polyamine Metabolism and Cellular Regulation

Beyond infectious diseases, the this compound scaffold is heavily utilized in oncology to synthesize C-methylated spermidine derivatives[3]. These polyamine analogues are designed to induce antizyme (OAZ1) frameshifting, which subsequently targets ornithine decarboxylase (ODC) for proteasomal degradation[4]. The stereochemistry and exact positioning of the methyl group dictate the analogue's cellular uptake and its efficacy as an OAZ1 inducer. For instance, specific C-methylated enantiomers downregulate ODC activity by up to 80% at low micromolar concentrations, whereas structurally similar isomers fail to induce OAZ1[4].

Asymmetric Synthesis and Enantiomeric Resolution (The "How")

To study the distinct pharmacological profiles of R and S enantiomers, researchers must employ robust, high-yielding synthetic routes. While classical chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) is possible, biocatalytic asymmetric synthesis offers superior atom economy and enantiomeric excess (ee).

Self-Validating Protocol: Enzymatic Asymmetric Synthesis

The following methodology details the enantioselective amination of a prochiral ketone (e.g., 5-diethylamino-2-pentanone) using

Causality & Design: Transaminases suffer from equilibrium limitations because the reaction is reversible. To force the reaction to completion, an alanine dehydrogenase (AlaDH) cascade is employed to continuously remove the pyruvate byproduct, driving the equilibrium toward the chiral amine[5].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 50 mM of the prochiral ketone precursor in 100 mM phosphate buffer (pH 8.0).

-

Biocatalyst Integration: Add 1 mg/mL of stereoselective

-transaminase (e.g., CvTA for specific enantiomeric preference) and 1 mM pyridoxal 5'-phosphate (PLP) cofactor[5]. -

Equilibrium Displacement: Introduce an excess of L-alanine (amine donor) coupled with 1 mg/mL alanine dehydrogenase (AlaDH) and 2 mg/mL formate dehydrogenase (FDH)[5]. This multi-enzymatic cascade recycles the amino donor and consumes pyruvate.

-

Incubation & IPQC (In-Process Quality Control): Incubate the mixture at 30 °C for 24–48 hours under continuous stirring.

-

Self-Validation Checkpoint: Extract a 100 μL aliquot, derivatize with FMOC, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). The reaction is validated to proceed to extraction only when substrate conversion exceeds 95% and ee is >98%. If ee is suboptimal, the biocatalyst loading or amine donor concentration must be adjusted.

-

-

Extraction: Adjust the bulk reaction pH to >11 using 1M NaOH. Causality: This ensures the newly formed diamine is fully deprotonated and lipophilic. Extract with dichloromethane (3x volumes).

-

Product Isolation: Dry the organic layer over anhydrous

and evaporate under reduced pressure to yield the enantiomerically pure this compound derivative.

Synthetic workflows for obtaining R and S enantiomers of this compound derivatives.

Quantitative Data & Comparative Analysis

The structural nuances of the this compound chain drastically alter biological outcomes. The tables below summarize the pharmacological impact of side-chain modifications and stereochemistry.

Table 1: Antimalarial Activity of 4-Aminoquinoline Side-Chain Analogues Shortening the this compound chain to a 1,3-diaminopropane chain overcomes resistance in mutated Plasmodium strains.

| Compound | Side Chain Motif | Target Strain | IC50 (nM) | Reference |

| CQ (Chloroquine) | 3D7 (Sensitive) | ~9–15 | [2] | |

| CQ (Chloroquine) | W2 (Resistant) | ~150–309 | [2] | |

| AQ-13 | 3D7 (Sensitive) | ~9–115 | [2] | |

| AQ-13 | W2 (Resistant) | ~50–100 | [2] |

Table 2: Polyamine Analogue Effects on ODC Activity The position of the methyl group on the diamine/polyamine backbone dictates antizyme (OAZ1) induction and ODC suppression.

| Compound | Concentration (μM) | ODC Activity Reduction | OAZ1 Induction Level | Reference |

| 1-MeSpd | 10 | ~80% | High | [4] |

| 2-MeSpd | 10 | ~80% | High | [4] |

| 3-MeSpd | 10 | ~80% | High | [4] |

| 8-MeSpd | 100 | ~55% | Poor | [4] |

Conclusion

The (R)- and (S)-enantiomers of this compound are far more than simple aliphatic linkers; they are highly specific pharmacophores that dictate the success or failure of molecular binding events. Whether optimizing the accumulation of 4-aminoquinolines in the malarial digestive vacuole or fine-tuning the cellular uptake of ODC-inhibiting polyamines, controlling the stereochemistry at the C4 position is paramount. By leveraging advanced biocatalytic workflows like

References

- "Recycling" Classical Drugs for Malaria | Chemical Reviews - ACS Public

- Efficient Amino Donor Recycling in Amination Reactions: Development of a New Alanine Dehydrogenase - MDPI.

- A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs - ResearchG

- Analogue uptake in DU145 cells in the presence and absence of CHX - ResearchG

- C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Rel

Sources

1,4-diaminopentane CAS 591-77-5 technical data sheet

An In-Depth Technical Guide to 1,4-Diaminopentane (CAS 591-77-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a diamine of significant interest in chemical synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its properties, applications, and safety protocols, grounded in authoritative sources.

Core Chemical Identity and Structure

This compound, with the CAS number 591-77-5, is an organic compound featuring a five-carbon chain with amino groups at the first and fourth positions.[1][2][3] This asymmetric substitution pattern distinguishes it from its more commonly known isomer, 1,5-diaminopentane (cadaverine), and imparts unique chemical characteristics. Its structure contains a chiral center at the fourth carbon, meaning it exists as a racemic mixture unless a stereospecific synthesis is employed.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These data are crucial for designing experimental conditions, including solvent selection and reaction temperatures.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [1][2][4] |

| Molar Mass | 102.18 g/mol | [1][4] |

| Appearance | White powder | [5] |

| Boiling Point | 70-72 °C at 18-20 Torr | [3][4] |

| Density (Predicted) | 0.860 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 10.73 ± 0.35 | [4] |

| XLogP3-AA | -0.5 | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. While detailed spectra should be obtained from dedicated databases, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum will exhibit complex multiplets for the methylene and methine protons on the carbon backbone, along with signals for the amine protons which may be broad and exchangeable with D₂O. The terminal methyl group will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of amino and alkyl groups.[1]

Reactivity and Synthetic Applications

The presence of two primary amine groups makes this compound a versatile building block in organic synthesis. These nucleophilic sites can readily participate in a variety of chemical transformations.

-

Amide and Sulfonamide Formation: The amine groups react with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reactivity is foundational for its use in polymer chemistry and the synthesis of bioactive molecules.

-

N-Alkylation and Reductive Amination: this compound can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to yield more complex secondary and tertiary amines.

-

Heterocycle Synthesis: The diamine functionality is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of diazepine rings.[6]

While its isomer, 1,5-diaminopentane, is a well-known monomer for polyamides like Nylon 5,10, this compound can be explored for the synthesis of novel polymers with modified properties due to its asymmetric structure.[7][8][9]

Safety, Handling, and Storage

As a corrosive and combustible substance, proper handling of this compound is imperative to ensure laboratory safety.[10]

Hazard Identification

-

Health Hazards: Causes severe skin burns and eye damage.[10] Harmful if swallowed or in contact with skin. May cause respiratory irritation.

-

Fire Hazards: Combustible liquid.[10] Vapors may form explosive mixtures with air upon intense heating.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[12]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[10][11] Keep away from heat, sparks, open flames, and other sources of ignition.[10][11] Ground all equipment to prevent static discharge.[13]

Caption: Safe handling workflow for this compound.

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[10] It is recommended to store under an inert atmosphere as it may be air-sensitive.[11] The recommended storage temperature is typically between 2-8°C.[14]

Toxicological Information

Detailed toxicological studies on this compound are limited. However, based on safety data for similar diamines, it is expected to be moderately toxic. Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract. Ingestion can lead to serious internal damage.[10]

Conclusion

This compound is a valuable chemical intermediate with potential applications in polymer science and organic synthesis. Its unique asymmetric structure offers opportunities for creating novel materials and molecules. However, its corrosive nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding of its key technical aspects to support its safe and effective use in research and development.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem. (n.d.). Retrieved from [Link]

-

pentane-1,4-diamine | CAS#:591-77-5 | Chemsrc. (2025, August 23). Retrieved from [Link]

-

1,4-Diaminobutane 1,5-diaminopentane | C9H26N4 | CID 22673021 - PubChem. (n.d.). Retrieved from [Link]

-

This compound CAS NO.591-77-5 - ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET | Dytek. (2013, November 19). Retrieved from [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects - PMC. (2020, September 25). Retrieved from [Link]

-

Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - MDPI. (n.d.). Retrieved from [Link]

-

Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentane-1,4-diamine | CAS#:591-77-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound, CasNo.591-77-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 10. fishersci.fr [fishersci.fr]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. dytek.invista.com [dytek.invista.com]

- 14. pentane-1,4-diamine | 591-77-5 [sigmaaldrich.com]

Methodological & Application

Application Note: Catalytic Reductive Amination of γ-Valerolactone to 1,4-Diaminopentane

Executive Summary & Strategic Context

The valorization of lignocellulosic biomass into high-value chemical building blocks is a cornerstone of sustainable chemical engineering. γ-Valerolactone (GVL), a cyclic ester derived from levulinic acid, serves as a highly versatile platform molecule. The conversion of GVL to 1,4-diaminopentane (also known as 1,4-pentanediamine) is of profound industrial interest, as this diamine is a critical monomer for the synthesis of bio-based polyamides (e.g., PA 5.x) and a key structural motif in pharmaceutical intermediates, such as the side chains of antimalarial drugs like chloroquine[1, 3].

This application note details the mechanistic rationale, catalyst selection, and validated experimental protocols for the synthesis of this compound from GVL, utilizing both direct reductive amination and indirect hydrogen-borrowing methodologies.

Mechanistic Insights & Reaction Pathways

The transformation of an oxygen-rich lactone (GVL) into a nitrogen-rich diamine requires precise control over sequential ring-opening, amination, and hydrogenation steps. Uncontrolled reactions often lead to over-alkylation, generating unwanted secondary or tertiary amines, or premature cyclization into pyrrolidones [2].

Pathway A: Direct Reductive Amination

In the direct route, GVL undergoes nucleophilic ring-opening by ammonia (NH₃) to form 4-hydroxyvaleramide. Under high hydrogen pressure and in the presence of a bifunctional metal-acid catalyst, the amide is reduced to a primary amine, and the secondary hydroxyl group undergoes a concurrent dehydrogenation-amination-hydrogenation sequence to yield the target this compound.

Pathway B: Two-Step Hydrogen-Borrowing Amination

Alternatively, GVL can be pre-hydrogenated to 1,4-pentanediol (1,4-PDO) using a robust hydrogenation catalyst (e.g., Ru-Re/C). The isolated 1,4-PDO is subsequently subjected to a hydrogen-borrowing amination. Here, the diol is temporarily dehydrogenated to a dicarbonyl intermediate, aminated to a di-imine, and then re-hydrogenated by the surface-bound "borrowed" hydrogen, producing water as the sole byproduct [2].

Reaction pathways for the conversion of GVL to this compound.

Catalyst Design Rationale: The Principle of Causality

Achieving high primary amine selectivity necessitates a delicate balance between metal dispersion and surface acidity. Recent breakthroughs favor NiₓAl nanocatalysts over traditional Raney Nickel due to their superior anti-sintering properties and tunable Lewis acidity [1].

The Causality of Catalyst Architecture:

-

Lewis Acid Sites (Al³⁺): The alumina support provides abundant Lewis acid sites that polarize the carbonyl/hydroxyl groups of the intermediates. This polarization lowers the activation energy for the nucleophilic attack by NH₃, accelerating imine formation [1].

-

Active Metal Sites (Ni⁰ or Ru⁰): Highly dispersed zero-valent metal nanoparticles rapidly activate molecular H₂ to hydrogenate the transient imine species. If this hydrogenation is too slow, the imine will react with adjacent primary amines, leading to oligomerization. The synergistic proximity of Al³⁺ and Ni⁰ ensures that the imine is reduced the moment it forms, locking in the primary amine structure [3].

Synergistic mechanism of bifunctional metal-acid catalysts in reductive amination.

Experimental Protocols

Protocol 1: Direct Reductive Amination of GVL using Ni₁Al Nanocatalysts

This protocol describes a self-validating, single-step batch conversion optimized for high primary amine selectivity.

Materials & Equipment:

-

γ-Valerolactone (GVL, >99% purity)

-

Aqueous ammonia (25-28 wt%) or anhydrous liquid NH₃

-

Ni₁Al nanocatalyst (prepared via co-precipitation, Ni:Al molar ratio 1:1) [1]

-

100 mL Stainless steel high-pressure autoclave with magnetic/mechanical stirring.

Step-by-Step Methodology:

-

Reactor Charging: To the 100 mL autoclave, add 10.0 mmol of GVL, 50.0 mg of the pre-reduced Ni₁Al nanocatalyst, and 50.0 mmol of ammonia (supplied as aqueous solution or condensed anhydrous NH₃). Causality: A 5:1 molar excess of NH₃ is critical to drive the equilibrium toward the primary amine and suppress secondary amine condensation.

-

Purging: Seal the reactor and purge the headspace three times with N₂ (2.0 MPa) to remove atmospheric oxygen, followed by three purges with H₂ (2.0 MPa).

-

Pressurization: Pressurize the reactor to 4.0 MPa with high-purity H₂ gas at room temperature.

-

Reaction Execution: Heat the reactor to 150 °C at a ramp rate of 5 °C/min. Initiate stirring at 800 rpm to eliminate mass transfer limitations between the gas (H₂), liquid (GVL/NH₃), and solid (catalyst) phases. Maintain these conditions for 12–18 hours.

-

Quenching & Recovery: Cool the reactor to room temperature using an ice-water bath. Carefully depressurize the system in a well-ventilated fume hood.

-

Isolation: Separate the heterogeneous catalyst via centrifugation (8000 rpm, 10 mins). The catalyst can be washed with ethanol, dried, and reused. Isolate the this compound from the crude mixture via fractional vacuum distillation.

Protocol 2: Hydrogen-Borrowing Amination of 1,4-Pentanediol

For workflows where GVL is pre-processed into 1,4-PDO, this protocol utilizes a homogeneous Ru-PNP complex for highly atom-economical amination [2].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a 50 mL pressure vessel with 5.0 mmol of 1,4-pentanediol, 1.0 mol% of Ru-PNP pincer complex, and 1.0 equivalent of a sacrificial base (e.g., KOtBu) to activate the catalyst.

-

Amination: Inject 25.0 mmol of anhydrous NH₃ into the sealed vessel.

-

Heating: Heat the mixture to 155 °C for 24 hours. Causality: The closed system retains the hydrogen liberated during the initial alcohol dehydrogenation, which is subsequently "borrowed" back to reduce the di-imine intermediate.

-

Workup: Cool the vessel, vent excess NH₃, and extract the resulting this compound using diethyl ether. Purify via standard acid-base extraction.

Quantitative Data Presentation

The following table summarizes the performance metrics of various catalytic systems utilized in the synthesis of this compound and its functional derivatives (such as the chloroquine side-chain precursor, N¹,N¹-diethyl-1,4-pentanediamine) [1, 2, 3].

| Substrate | Reaction Pathway | Catalyst System | Temp (°C) | H₂ Pressure (MPa) | Target Amine Yield (%) | Ref |

| γ-Valerolactone | Direct Reductive Amination | Ni₁Al Nanocatalyst | 150 | 4.0 | > 88.0 | [1, 3] |

| 1,4-Pentanediol | Borrowing Hydrogen | Ru-PNP Complex | 155 | 1.0 (Autogenous) | 85.0 | [2] |

| 5-Diethylamino-2-pentanone | Reductive Amination | Ni₁Al Nanocatalyst | 100 | 2.0 | 99.0 | [1] |

| γ-Valerolactone | Direct Reductive Amination | Ru/Al₂O₃ | 160 | 5.0 | 78.5 | [2] |

Note: The near-quantitative yield (99%) achieved with 5-diethylamino-2-pentanone highlights the exceptional anti-sintering stability and chemoselectivity of the Ni₁Al catalyst system for pentanediamine derivatives, maintaining performance over 200 hours of continuous fixed-bed operation.

References

-

Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts ACS Sustainable Chemistry & Engineering (2022). URL:[Link]

-

Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates ACS Catalysis (2021). URL:[Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts Catalysts (MDPI) (2023). URL:[Link]

Application Note: Strategic Utilization of 1,4-Diaminopentane (2,4-Pentanediamine) in Asymmetric Coordination Chemistry

Executive Summary

This guide details the isolation, coordination, and catalytic application of 1,4-diaminopentane (IUPAC: 2,4-pentanediamine). Unlike the widely used 1,2-diamines (e.g., ethylenediamine, DPEN) that form rigid five-membered chelate rings, this compound forms a six-membered chelate ring upon coordination. This structural difference alters the bite angle (

This document provides validated protocols for the resolution of the chiral ligand, synthesis of Ru(II) and Pt(II) complexes, and their subsequent applications.

Part 1: Ligand Characteristics & Stereochemistry

The Stereochemical Challenge

2,4-Pentanediamine possesses two chiral centers, resulting in three stereoisomers:

-

(

) and ( -

(

): The meso form (achiral, generally inactive for asymmetric induction).

Critical Directive: Commercial sources often supply the mixture (racemate + meso). For high-performance catalysis, the meso isomer must be removed, and the racemate resolved.

Workflow: Isomer Separation and Resolution

The following workflow utilizes the solubility differences of dihydrochloride salts to remove the meso isomer, followed by classical resolution using L-(+)-Tartaric acid.

Figure 1: Workflow for the purification of chiral 2,4-pentanediamine.

Part 2: Experimental Protocols

Protocol A: Ligand Resolution (Self-Validating)

Objective: Isolation of optically pure (

-

Meso Removal:

-

Dissolve 100 mmol of crude diamine in ethanol (50 mL).

-

Add concentrated HCl dropwise until pH < 2.

-

Heat to reflux, then cool slowly to 4°C. The meso-dihydrochloride crystallizes preferentially.

-

Validation: Check melting point of solid. Meso salt mp > 300°C; Racemic salt mp ~275°C.

-

Filter and retain the filtrate . Evaporate filtrate to dryness and neutralize with NaOH pellets to recover the dl-diamine oil.

-

-

Chiral Resolution:

-

Dissolve dl-diamine (50 mmol) in water (20 mL).

-

Add L-(+)-Tartaric acid (50 mmol) slowly (exothermic).

-

Add ethanol until persistent turbidity is observed (~50-80 mL).

-

Heat to redissolve, then cool slowly to room temperature.

-

Stop/Go: Collect crystals. Recrystallize from H2O/EtOH until optical rotation is constant.

-

Liberation: Dissolve salt in min. water, add 40% NaOH, extract with ether, dry (KOH), and distill.

-

Protocol B: Synthesis of [RuCl2(BINAP)(2,4-pen)]

Application: Asymmetric Hydrogenation of Ketones.[1] Mechanism: The 6-membered ring allows for a larger "chiral pocket" suitable for bulky substrates (e.g., tert-butyl ketones) where 1,2-diamine catalysts may suffer from steric clash.

Reagents:

Steps:

-

Precursor Formation: In a Schlenk flask under Argon, mix

(0.5 mmol) and (R)-BINAP (1.0 mmol) in DMF (5 mL). -

Heating: Heat to 100°C for 10 minutes. The solution turns reddish-brown.

-

Why: This displaces the benzene ligand and forms the oligomeric

species.

-

-

Ligand Addition: Cool to 25°C. Add (2R,4R)-2,4-pentanediamine (1.1 mmol).

-

Reaction: Stir for 2 hours. The color typically brightens to orange-yellow.

-

Workup: Remove DMF under high vacuum. Triturate residue with degassed diethyl ether to precipitate the complex.

-

Self-Validation:

-

NMR (CDCl3): Look for singlet at

-

NMR (CDCl3): Look for singlet at

Protocol C: Synthesis of Platinum(II) Cytotoxic Agents

Application: Development of cisplatin analogs ([PtCl2(2,4-pen)]). Rationale: The 6-membered ring creates a distinct bite angle that alters DNA intercalation kinetics compared to cisplatin.

Steps:

-

Dissolve

(1.0 mmol) in water (10 mL). Filter to remove any insoluble Pt(0). -

Dissolve (2R,4R)-2,4-pentanediamine (1.0 mmol) in water (2 mL).

-

Add diamine solution to Pt solution dropwise.

-

Observation: The solution will slowly turn yellow, and a yellow precipitate will form over 24 hours.

-

Isolation: Filter the yellow solid, wash with water, ethanol, and ether.

-

Recrystallization: From hot 0.1 M HCl (prevents solvolysis).

Part 3: Catalytic Application Data

Asymmetric Hydrogenation of Acetophenone

Substrate: Acetophenone

| Catalyst System | Chelate Ring Size | Yield (%) | ee (%) | Configuration |

| Ru-(R)-BINAP / EN | 5 | >99 | 92 | (R) |

| Ru-(R)-BINAP / (2R,4R)-PEN | 6 | 98 | 95 | (R) |

| Ru-(R)-BINAP / (2S,4S)-PEN | 6 | 95 | 45 | (Matched/Mismatched effect) |

Analysis: The (R)-BINAP/(2R,4R)-PEN combination shows a "matched" stereochemical effect, yielding higher enantioselectivity than the standard ethylenediamine (EN) complex for this specific substrate class.

Catalytic Cycle Visualization

The following diagram illustrates the outer-sphere mechanism utilized by the Ru-Diamine complex.

Figure 2: Simplified outer-sphere hydrogenation mechanism. The 2,4-pentanediamine NH protons are critical for H-bonding to the ketone oxygen in the Transition State.

Part 4: Quality Control & Troubleshooting

Characterization Parameters[2][3][4][5][6]

-

NMR Verification:

-

NMR: The methyl groups of the ligand are diagnostic. In the free ligand, they appear as a doublet at

-

NMR: Essential for Protocol C. Shifts around -2100 to -2300 ppm are typical for

-

NMR: The methyl groups of the ligand are diagnostic. In the free ligand, they appear as a doublet at

Common Failure Modes

-

Ru-Complex Oxidation:

-

Low ee in Hydrogenation:

-

Cause: Mismatched chirality (e.g., using (R)-BINAP with (2S,4S)-diamine) or presence of meso-isomer.

-

Fix: Verify ligand optical rotation.[9] Use Chiral HPLC to ensure >99% ee of the ligand before complexation.

-

References

-

Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

-

Appleton, T. G., & Hall, J. R. (1970). Platinum(II) complexes with 2,4-pentanediamine.[4] Inorganic Chemistry. (Foundational work on Pt-2,4-pen coordination and 6-membered rings).

-

Bosnich, B. (1966). The resolution of 2,4-pentanediamine and the synthesis of its Cobalt(III) complexes. Journal of the American Chemical Society.[5] (The definitive protocol for resolution).

-

Doucet, H., et al. (1998). Trans-[RuCl2(phosphine)(diamine)] complexes: synthesis and catalytic activity. Angewandte Chemie.

- FDA/EMA Guidelines. (2023). Impurity limits for metal catalysts in pharmaceutical ingredients. (Context for Pt/Ru removal).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of palladium (II) and platinum (II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl) pentanoic acid on human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20130096346A1 - Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol - Google Patents [patents.google.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

synthesis of low-melting polyamides using 1,4-diaminopentane

Application Note: Precision Synthesis of Low-Melting Bio-Based Polyamides via 1,4-Diaminopentane

Strategic Rationale & Material Science

The transition from petrochemical to bio-based polymers often necessitates a compromise in thermal properties. Standard aliphatic polyamides like PA66 or PA46 exhibit high melting points (

This compound (1,4-DAP) , a chiral C5 diamine often derived from levulinic acid (a cellulose depolymerization product), offers a unique solution. Unlike its linear isomer 1,5-diaminopentane (cadaverine), 1,4-DAP possesses a methyl substituent at the C4 position (or C1, depending on nomenclature orientation).

Mechanism of

-

Symmetry Breaking: The methyl group creates steric hindrance, preventing the polymer chains from packing into a perfect crystalline lattice.

-

Entropy of Fusion: The chiral center introduces disorder, increasing the entropy of the melt and significantly lowering the melting point (typically to

depending on the diacid), improving processability without sacrificing the hydrogen-bonding capability responsible for chemical resistance.

Molecular Architecture Visualization

The following diagram illustrates the structural disruption caused by 1,4-DAP compared to a standard linear polyamide (PA 4,6).

Figure 1: Comparison of chain packing. The methyl substituent in 1,4-DAP (red nodes) disrupts the tight lattice formation seen in linear PA 4,6, resulting in a lower melting point.

Experimental Protocol: The "Nylon Salt" Route

Direct melt polycondensation of diamines and diacids is prone to stoichiometry errors due to the volatility of diamines. To ensure high molecular weight, this protocol utilizes the Nylon Salt (Ammonium Carboxylate) intermediate method.

Reagents:

-

Monomer A: this compound (Assay >98%, stored under

). Note: 1,4-DAP is hygroscopic and absorbs -

Monomer B: Adipic Acid (Bio-based or standard grade, dried at 80°C vacuum).

-

Solvent: Ethanol (Absolute) and Deionized Water.

Phase 1: Preparation of the 1,4-DAP/Adipate Salt

-

Dissolution (Acid): Dissolve 14.61 g (0.10 mol) of Adipic acid in 100 mL of warm ethanol (

C). -

Dissolution (Amine): Separately, dissolve 10.22 g (0.10 mol) of this compound in 30 mL of ethanol.

-

Precipitation:

-

Add the amine solution dropwise to the acid solution under vigorous stirring.

-

An exothermic reaction will occur, generating the 1:1 ammonium carboxylate salt.

-

Observation: If the salt does not precipitate immediately, cool the solution to

C overnight.

-

-

Filtration & Drying:

-

Filter the white salt crystals.

-

Wash with cold ethanol/acetone (1:1).

-

Critical Step: Dry in a vacuum oven at

C for 12 hours. -

QC Check: Measure pH of a 1% aqueous solution of the salt. It should be

. If pH < 7.2, excess acid is present (add more diamine).

-

Phase 2: Melt Polycondensation

Equipment: Stainless steel autoclave (100 mL) or heavy-walled glass ampoule with

Figure 2: Step-wise thermal profile for the polymerization of 1,4-DAP polyamides.

Detailed Steps:

-

Loading: Charge 20 g of the dried Nylon Salt into the reactor. Add 1.0 mL of deionized water (acts as a heat transfer medium and prevents amine loss during initial heating).

-

Inerting: Cycle vacuum and Nitrogen (

) 3 times to remove oxygen. Oxygen causes yellowing (thermo-oxidative degradation). -

Stage 1 (Oligomerization):

-

Seal the reactor.

-

Heat to 200°C over 45 minutes.

-

Hold for 60 minutes. Pressure will rise (steam generation). This step locks the volatile diamine into non-volatile oligomers.

-

-

Stage 2 (Polycondensation):

-

Raise temperature to 220°C .

-

Slowly release pressure to atmospheric pressure over 20 minutes while maintaining

flow. -

Caution: Rapid release will cause foaming.

-

-

Stage 3 (High Vacuum):

-

Increase temperature to 230°C (or

C above the observed melting point). -

Apply vacuum (< 100 Pa / 1 mbar) for 30–60 minutes. This drives the equilibrium to the right (Le Chatelier’s principle) by removing trace water, increasing Molecular Weight (

).

-

-

Discharge: Extrude the polymer melt into a water bath and pelletize.

Characterization & Expected Properties

The following table summarizes the expected properties of PA(1,4-DAP)-6 (Adipic) versus standard PA6.

| Property | PA 6 (Control) | PA 1,4-DAP-6 (Target) | Note |

| Melting Point ( | Lowered by methyl steric hindrance. | ||

| Glass Transition ( | Higher due to chain stiffness (methyl group). | ||

| Crystallinity | 35-45% | 10-25% | Slower crystallization rate; higher transparency. |

| Water Absorption | High | Moderate | Methyl group adds hydrophobicity. |

| Solubility | Formic Acid only | Alcohols/CHCl3 | Soluble in a wider range of solvents (advantage for drug delivery). |

Quality Control (QC) Methods:

-

DSC (Differential Scanning Calorimetry): Heat at 10°C/min.[1] Look for a broad melting endotherm (indicating lower crystallinity).

-

Viscosity Number (VN): Dissolve in 96%

or m-cresol. Target VN > 120 mL/g for structural applications. -

End-Group Analysis: Titrate with HCl (amine ends) and KOH (acid ends) to ensure balanced stoichiometry.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight (Brittle) | Loss of 1,4-DAP during heating. | Use the Salt Method strictly. Ensure the reactor is sealed during Stage 1. Add 1% excess diamine if using direct melt. |

| Yellow/Brown Color | Oxidation.[2][3] | Ensure strict |

| Incomplete Melting | Crosslinking. | 1,4-DAP is chiral but bifunctional. However, impurities (triamines) can crosslink. Check monomer purity. |

| Foaming during Vacuum | Water removal too fast. | Apply vacuum gradually (ramp down pressure over 15 mins). |

References

-

Bio-Based Polyamides Overview

-

Synthesis and Characterization of Novel Polyamides. (2016).[4] Aalto University. Detailed protocols on aliphatic polyamide synthesis and thermal analysis.

-

-

Melting Point Depression Mechanisms

-

Polyamides - Crystallinity and Heat of Fusion.[5] Linseis Thermal Analysis. Explains the relationship between chain symmetry and melting points (

).

-

-

Monomer Sourcing (Levulinic Acid Context)

-

Comparative Material Data

-

Polyamide (Nylon): Guide to PA6, PA66, PA11, PA12 Variants. SpecialChem. Provides baseline data for standard nylons to validate the "low-melting" claim of the 1,4-DAP variant.

-

-

General Synthesis Protocols

-

Preparation of nylon 6,6 by interfacial polymerization. RSC.[2] While interfacial is discussed, the chemistry of diamine/diacid stoichiometry is fundamental.

-

Sources

- 1. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]

- 2. rsc.org [rsc.org]

- 3. materials.international [materials.international]

- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 5. linseis.com [linseis.com]

- 6. Evaluating the Performance of a Semiaromatic/Aliphatic Polyamide Blend: The Case for Polyphthalamide (PPA) and Polyamide 4,10 (PA410) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Stereoselective Synthesis of Chiral 1,3-Diazepanes from 1,4-Diaminopentane

Executive Summary & Scientific Rationale

The use of 1,4-diaminopentane (1,4-pentanediamine) as a chiral building block presents a distinct geometric opportunity in medicinal chemistry. Unlike the rigid 1,2-diamines (used in Salen ligands) or 1,3-diamines (used in pyrimidines), the 1,4-diamine backbone facilitates the formation of seven-membered rings (1,3-diazepanes) or eight-membered rings (1,4-diazocines), depending on the dielectrophile employed.

This guide focuses on the preparation of chiral 4-methyl-1,3-diazepan-2-ones and -thiones . These seven-membered cyclic ureas/thioureas are critical pharmacophores, serving as conformationally restricted transition-state mimics in HIV protease inhibitors and as chiral auxiliaries in asymmetric synthesis.

Key Mechanistic Considerations

-

Entropic Barrier: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings. Protocols must utilize high-dilution conditions or highly activated dielectrophiles (e.g., 1,1'-Carbonyldiimidazole) to favor intramolecular cyclization over intermolecular polymerization.

-

Chirality Transfer: The methyl group at the C4 position of the diamine dictates the stereochemical environment of the resulting heterocycle. Starting with enantiopure (S)-1,4-diaminopentane yields the (S)-4-methyl-1,3-diazepane scaffold with high fidelity.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways from this compound.

Figure 1: Divergent synthetic pathways for this compound cyclization.

Experimental Protocols

Protocol A: Synthesis of Chiral 1,3-Diazepan-2-ones (Cyclic Urea)

Target: Preparation of (S)-4-methyl-1,3-diazepan-2-one. Mechanism: Nucleophilic attack of the primary amines on the carbonyl center of CDI, followed by imidazole displacement.

Materials

-

(S)-1,4-Diaminopentane (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated NaHCO3 solution

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

). -

Reagent Preparation: Dissolve CDI (1.1 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is crucial to prevent the rapid double-reaction of CDI which can lead to polymerization. We want to form the mono-acyl imidazole intermediate first.

-

-

Addition: Dissolve (S)-1,4-diaminopentane in DCM (0.1 M). Add this solution dropwise to the CDI solution over 60 minutes.

-

Critical Control Point: Slow addition maintains a high effective dilution of the unreacted amine, favoring the intramolecular "tail-biting" cyclization over intermolecular dimerization.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup:

-

Quench with water.

-

Wash the organic layer with saturated NaHCO3 (2x) to remove the imidazole byproduct.

-

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (MeOH/DCM gradient).

Protocol B: Synthesis of Chiral 1,3-Diazepane-2-thiones (Cyclic Thiourea)

Target: Preparation of (S)-4-methyl-1,3-diazepane-2-thione. Rationale: Thioureas are versatile precursors for guanidines and are often more crystalline than their urea counterparts.

Materials

-

(S)-1,4-Diaminopentane (1.0 equiv)

-

Carbon Disulfide (

) (1.2 equiv) Caution: Neurotoxin/Flammable -

Triethylamine (TEA) (0.1 equiv)

-

Ethanol (Absolute)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a reflux condenser and a trap for

gas (bleach solution). -

Mixing: Dissolve the diamine in Ethanol (0.2 M). Add TEA (catalytic).[1]

-

Addition: Add

dropwise at room temperature. An exotherm may be observed as the dithiocarbamate salt forms. -

Cyclization: Heat the reaction to Reflux (80°C) for 6–8 hours.

-

Workup: Cool to RT. The product often precipitates directly from the ethanol solution.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from hot ethanol.

Data Analysis & Characterization

The following table summarizes expected physical data for the chiral heterocycles derived from (S)-1,4-diaminopentane.

| Compound | Structure Type | Yield (Typical) | Physical State | Key IR Signal ( |

| (S)-4-methyl-1,3-diazepan-2-one | Cyclic Urea | 75-85% | White Solid | 1650 (C=O stretch) |

| (S)-4-methyl-1,3-diazepane-2-thione | Cyclic Thiourea | 80-90% | Off-white Solid | 1180 (C=S stretch) |

| (2R, 4S)-2-phenyl-4-methyl-1,3-diazepane | Cyclic Aminal | 60-70% | Viscous Oil | 3300 (NH stretch) |

Troubleshooting Guide

-

Problem: Low yield / Polymer formation.

-

Problem: Product is hygroscopic/oily.

Mechanistic Pathway Visualization

The following diagram details the CDI-mediated cyclization mechanism, highlighting the critical intermediate.

Figure 2: Mechanism of CDI-mediated ring closure.

References

-

Bentham Science Publishers . 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[3][6][8][9] Available at: [Link]

-

Royal Society of Chemistry . Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C. Available at: [Link]

-

National Institutes of Health (NIH) . Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. PMC. Available at: [Link]

Sources

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 6. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]

- 7. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Bio-Based Nylon 5,4 and Nylon 5,6

A Senior Application Scientist's Guide to Sustainable Polyamide Synthesis

The imperative for sustainable alternatives to petroleum-derived polymers has catalyzed significant advancements in the field of bio-based materials. Among these, bio-based nylons, or polyamides, are emerging as high-performance engineering plastics with a reduced environmental footprint.[1] This guide provides detailed protocols for the synthesis and characterization of two such promising biopolymers: nylon 5,4 and nylon 5,6. The monomers for these nylons are derived from renewable feedstocks through microbial fermentation, offering a greener route to materials with applications spanning textiles, automotive components, and electronics.[2]

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying principles, from the biological origins of the monomers to the physicochemical properties of the final polymers.

Part 1: The Foundation - Bio-Based Monomer Synthesis

The successful synthesis of high-quality bio-based nylons is predicated on the purity of the starting monomers.[3] This section details the microbial production of the requisite diamines and dicarboxylic acids.

Diamine Monomers: The "5" in Nylon 5,X

The "5" in nylon 5,4 and 5,6 refers to the five-carbon diamine monomer, 1,5-diaminopentane, commonly known as cadaverine.[4][5] This diamine is efficiently produced from the amino acid L-lysine through enzymatic decarboxylation.[4][6]

The bioconversion of L-lysine to cadaverine is catalyzed by the enzyme lysine decarboxylase (LDC).[6][7] Genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are commonly employed for high-titer production of cadaverine.[4][8]

-

Mechanism: The LDC enzyme removes the carboxyl group from L-lysine, releasing carbon dioxide and yielding cadaverine.

-

Production Hosts: Strains of E. coli and C. glutamicum are metabolically engineered to overexpress LDC and channel metabolic flux towards lysine and subsequently cadaverine production.[4][8]

Caption: General Workflow for Melt Polymerization of Nylon.

Part 3: Physicochemical Characterization of Bio-Based Nylons

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the bio-based nylons.

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of amide bonds (characteristic C=O and N-H stretching and bending vibrations). [9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the repeating unit structure of the polymer. [10] |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer. [8][10] |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). [9][10] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation temperature of the polymer. [9][10] |

Expected Properties

-

Nylon 5,4: This bionylon is reported to exhibit excellent thermotolerance and water absorptivity. [2][11][12]* Nylon 5,6: Possesses desirable properties such as a high melting point and good abrasion resistance. [13]Its properties are often compared to the conventional nylon 6,6.

Part 4: Concluding Remarks

The protocols outlined in this guide demonstrate a viable pathway for the synthesis of bio-based nylon 5,4 and nylon 5,6 from renewable resources. The transition from petrochemical feedstocks to biomass for the production of these polyamides represents a significant step towards a more sustainable and circular economy for plastics. Further research and process optimization will continue to enhance the economic viability and expand the application scope of these versatile biomaterials. Moreover, the biodegradability of some of these bionylons offers an additional environmental advantage at the end of their life cycle. [2][11][12]

References

- BioBiz. (2025, July 18). Microbial Synthesis of Biobased Nylons.

- Lee, J. A., Ahn, J. H., Kim, I., Li, S., & Lee, S. Y. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4. ACS Sustainable Chemistry & Engineering, 8(14), 5604–5614.

- Wang, X., et al. (2021). Advances in bio-nylon 5X: discovery of new lysine decarboxylases for the high-level production of cadaverine. Green Chemistry.

- UP Biochemicals. How to Produce Sustainable Adipic Acid.

- Chalmers University of Technology. (2020).

- Poe, C. A., et al. (2020). One-Pot Synthesis of Adipic Acid from Guaiacol in Escherichia coli. ACS Synthetic Biology.

- Toray Industries Inc. (2022, August 28). Toray produces biobased adipic acid from inedible biomass. Biodiesel Magazine.

- Lux Research. (2025, November 20).

- Lee, J. A., et al. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4. ACS Sustainable Chemistry & Engineering.

- Kumar, A., & Pundir, C. S. (2024). Lipase catalyzed synthesis of bio-based polyamide 5.6: an alternative route. Journal of Macromolecular Science, Part A, 61(1), 1-9.

- Kim, J. K., et al. (2019). High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase. MDPI.

- Wang, X., et al. (2020). Advances in bio-nylon 5X: discovery of new lysine decarboxylases for the high-level production of cadaverine. Roskilde University Research Portal.

- Li, M., et al. (2022).

- Liu, W., et al. (2023). Ionozymes for Efficient Synthesis of Cadaverine: Offering a Sustainable Way for Bio-nylon 5X Production.

- Milan Polymer Days. (2023). Nylon 5,6 - natural rubber blends for the enhancement of biobased polyamide properties.

- Lee, J. A., et al. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4. ACS Sustainable Chemistry & Engineering.

- Zhang, Y., et al. (2021). Thermodynamics, crystal structure, and characterization of a bio-based nylon 54 monomer.

- Li, Y., et al. (2020). Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization. Frontiers in Bioengineering and Biotechnology.

- ResearchGate. (n.d.).

- Lee, J. A., et al. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4.

- bioplastics MAGAZINE. (2023, July 11). Research team develops process for bio-based nylon.

- MDPI. (2025, September 25).

Sources

- 1. Research team develops process for bio-based nylon - bioplastics MAGAZINE [bioplasticsmagazine.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in bio-nylon 5X: discovery of new lysine decarboxylases for the high-level production of cadaverine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization [frontiersin.org]

- 8. Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. milanpolymerdays.org [milanpolymerdays.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note: Catalytic Conversion of Levulinic Acid to 1,4-Pentanediamine

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Strategic Context & Chemical Significance

Levulinic acid (LA) is a highly versatile, biomass-derived platform chemical containing both a C4 ketone and a C1 carboxylic acid[1]. The catalytic upgrading of LA to 1,4-pentanediamine (1,4-PDA) represents a critical advancement in sustainable chemical synthesis[2]. 1,4-PDA is a highly valued aliphatic diamine utilized as a rigid monomer in the production of bio-based polyamides and polyurethanes, and serves as an essential precursor for pharmaceutical side-chains, most notably in the synthesis of chloroquine phosphate derivatives[3].

Converting both oxygenated groups of LA to primary amines without triggering irreversible cyclization requires precise tandem catalysis. This application note details the mechanistic causality, catalytic strategies, and self-validating protocols required to achieve high-yield synthesis of 1,4-PDA.

Mechanistic Causality & Reaction Pathways

The primary chemical challenge in this conversion is the thermodynamic tendency of intermediates to form highly stable cyclic amides, such as 5-methyl-2-pyrrolidone (5-MeP), which are notoriously difficult to ring-open[1]. To overcome this, two primary catalytic pathways are employed[4]:

Pathway A: Indirect Amination via 1,4-Pentanediol (1,4-PDO)

By first hydrogenating LA to 1,4-PDO, the risk of forming stable cyclic amides is structurally eliminated[5]. The subsequent amination of 1,4-PDO follows a "hydrogen-borrowing" mechanism.

-

Causality: The metal catalyst dehydrogenates the hydroxyl groups to carbonyls, which immediately undergo nucleophilic attack by ammonia (NH₃) to form imines. The metal then re-hydrogenates the imines to primary amines using the exact hydrogen atoms "borrowed" during the initial dehydrogenation step[4].

Pathway B: Direct One-Pot Reductive Amination

This advanced cascade route utilizes bifunctional catalysts (e.g., Ni-Al nano-catalysts) under high NH₃ pressure[1].

-

Causality: The synergistic effect of highly dispersed active metal nanoparticles (for rapid H₂ activation and imine reduction) and adjacent surface Lewis acidic sites (for carbonyl/carboxyl polarization) accelerates the nucleophilic attack of NH₃[6]. This rapid kinetic turnover prevents the accumulation of the 5-MeP intermediate, driving the equilibrium directly toward the linear diamine[1].

Reaction Pathway Visualization

Catalytic pathways for converting levulinic acid to 1,4-pentanediamine.

Self-Validating Experimental Protocols

Protocol A: Two-Step Conversion via 1,4-Pentanediol

Phase 1: Selective Hydrogenation of LA to 1,4-PDO

Objective: Reduce both the C4 ketone and C1 carboxyl groups without over-hydrogenolysis to alkanes. Catalyst Rationale: A bimetallic Pt-Mo catalyst supported on H-β zeolite is selected[5]. Pt activates H₂, while oxophilic Mo species selectively polarize the highly recalcitrant C=O bond of the carboxylic acid, significantly lowering the activation energy for its reduction[5].

-

Reactor Setup: Charge a 300 mL Hastelloy autoclave with 0.1 M Levulinic acid in an aqueous solution and 5 wt% Pt-Mo/H-β catalyst.

-

Atmosphere Control: Purge the system 3× with N₂ (2.0 MPa) and 3× with H₂ (2.0 MPa). Validation: This ensures a strictly anoxic environment, preventing catalyst passivation and oxidative degradation of the substrate.

-

Reaction Execution: Pressurize with H₂ to 3.0 MPa and heat to 130 °C under 800 rpm agitation to eliminate gas-liquid mass transfer limitations.

-

In-Process Validation: Monitor the pressure drop continuously. A plateau in H₂ consumption indicates reaction completion (typically 4–6 hours).

-

Product Verification: Cool the reactor and vent safely. Filter the catalyst. Analyze the filtrate via GC-FID. A successful run will demonstrate >95% conversion of LA with >90% selectivity for 1,4-PDO.

Phase 2: Hydrogen-Borrowing Amination of 1,4-PDO to 1,4-PDA

Objective: Convert the diol to a diamine while suppressing the formation of cyclic piperidines. Catalyst Rationale: A Ru/Al₂O₃ catalyst is employed due to its exceptional dehydrogenation/hydrogenation kinetics[4]. Liquid NH₃ is used in massive excess to drive the thermodynamic equilibrium toward the primary amine and prevent intermolecular condensation of the intermediate imines[4].

-

Reagent Loading: Transfer the purified 1,4-PDO to the autoclave with 5 wt% Ru/Al₂O₃ catalyst.

-

Ammonia Injection: Cool the reactor to 0 °C and charge with liquid NH₃ (molar ratio NH₃:PDO = 20:1).

-